molecular formula C18H29NO3S B6417119 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane CAS No. 898646-61-2

1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane

Cat. No. B6417119
CAS RN: 898646-61-2
M. Wt: 339.5 g/mol
InChI Key: ZQKDXZRBFSRBQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane (TBEEA) is an organic compound that is used in scientific research, specifically in the field of organic synthesis. It is a sulfonyl azepane that has found applications in a variety of areas, including synthetic organic chemistry, biochemistry, and pharmacology. TBEEA is a valuable tool for scientists, as it offers a wide range of advantages in the laboratory.

Mechanism of Action

1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane is an electrophilic reagent, meaning that it is capable of forming carbon-carbon bonds with nucleophiles. The mechanism of action of 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane involves the formation of a covalent bond between the electrophilic carbon atom of 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane and the nucleophilic carbon atom of the substrate. This reaction produces a new carbon-carbon bond, which is the desired product.
Biochemical and Physiological Effects
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane has been found to have a variety of biochemical and physiological effects. In particular, 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, which can have a variety of effects on the body, including increased muscle strength and improved cognitive function. In addition, 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane has been found to have anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane has a number of advantages in the laboratory. It is relatively easy to synthesize, and it is capable of forming a variety of carbon-carbon bonds. In addition, it is relatively stable and can be stored for extended periods of time. However, 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane also has a number of limitations in the laboratory. It is not soluble in water, and it is sensitive to light and air. In addition, it is highly toxic, and it can cause irritation to the skin, eyes, and respiratory system.

Future Directions

1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane has a number of potential future directions. It could be used in the synthesis of more complex organic compounds, such as peptides, amino acids, and nucleosides. In addition, it could be used in the development of new drugs and therapies, such as antibiotics and antifungal agents. Furthermore, 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane could be used in the development of new materials, such as polymers and nanomaterials. Finally, 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane could be used to create new catalysts and enzymes, which could be used to improve the efficiency of chemical reactions.

Synthesis Methods

1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane can be synthesized via a two-step process, beginning with the reaction of 3-tert-butyl-4-ethoxybenzenesulfonyl chloride with 1-azepanethiol. This reaction produces the desired 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane in a high yield, typically greater than 95%. The reaction is performed in a solvent such as dichloromethane or acetonitrile at room temperature. The second step involves the purification of the 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane via column chromatography, which is necessary to remove any impurities that may have been produced in the reaction.

Scientific Research Applications

1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane has found applications in a variety of scientific fields, including synthetic organic chemistry, biochemistry, and pharmacology. It is used as a reagent in organic synthesis, as it is capable of forming various kinds of carbon-carbon bonds. 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane has also been used in the synthesis of various biologically active compounds, such as peptides, amino acids, and nucleosides. In addition, 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane has been used in the synthesis of various drugs, such as antibiotics and antifungal agents.

properties

IUPAC Name

1-(3-tert-butyl-4-ethoxyphenyl)sulfonylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3S/c1-5-22-17-11-10-15(14-16(17)18(2,3)4)23(20,21)19-12-8-6-7-9-13-19/h10-11,14H,5-9,12-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKDXZRBFSRBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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